

Application Notes and Protocols for LY3200882

In Vitro Assays

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Compound of Interest

Compound Name: LY3200882

Cat. No.: B608740

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Introduction

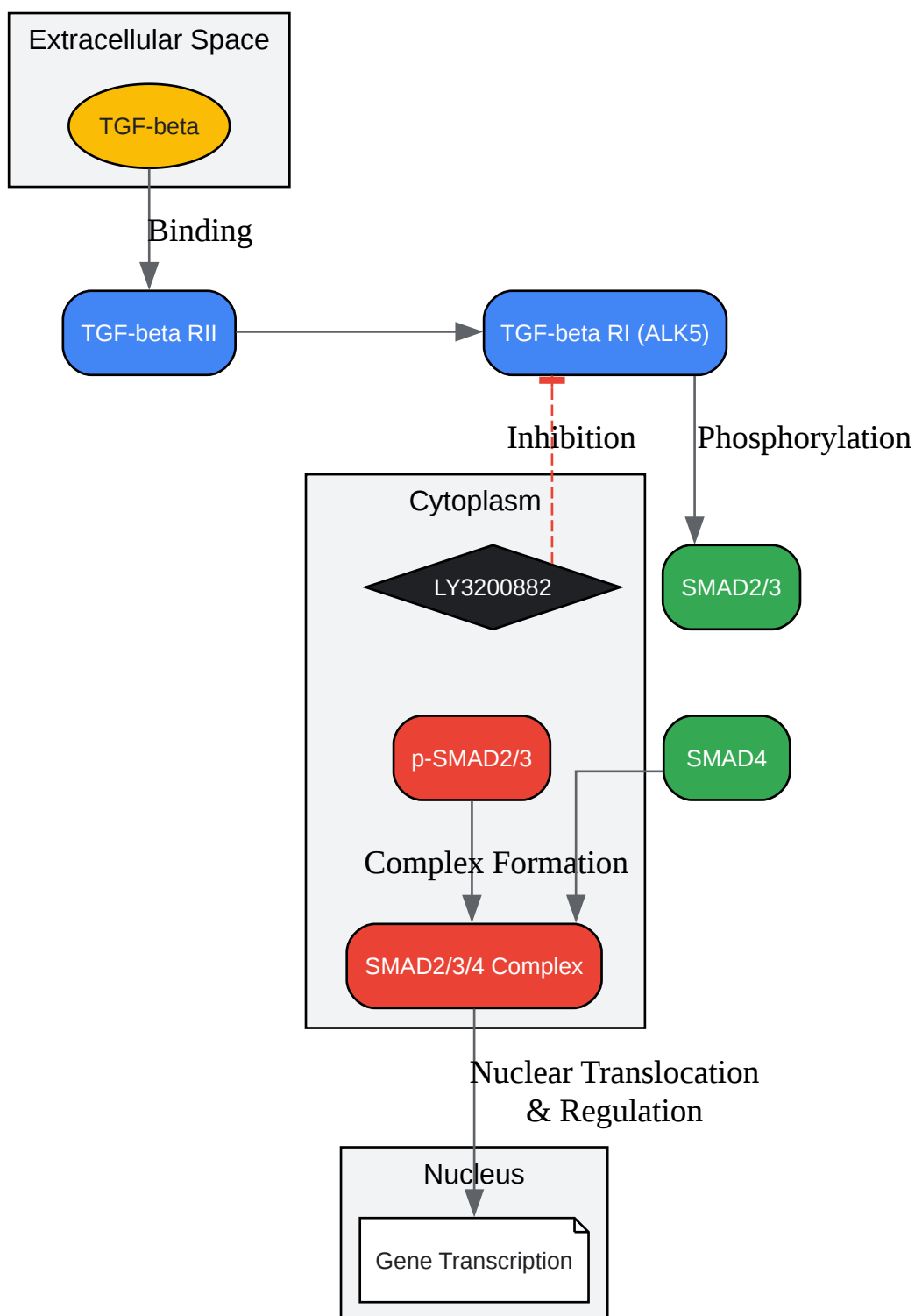
LY3200882 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor- β (TGF- β) receptor type 1 (TGF β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).^{[1][2]} As an ATP-competitive inhibitor of the TGF β RI serine-threonine kinase domain, **LY3200882** effectively blocks the canonical TGF- β signaling pathway.^{[3][4]} This pathway plays a critical role in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. In advanced stages of cancer, TGF- β signaling can promote tumor progression by enhancing epithelial-to-mesenchymal transition, invasion, and metastasis, while also suppressing the host's anti-tumor immune response.^[4]

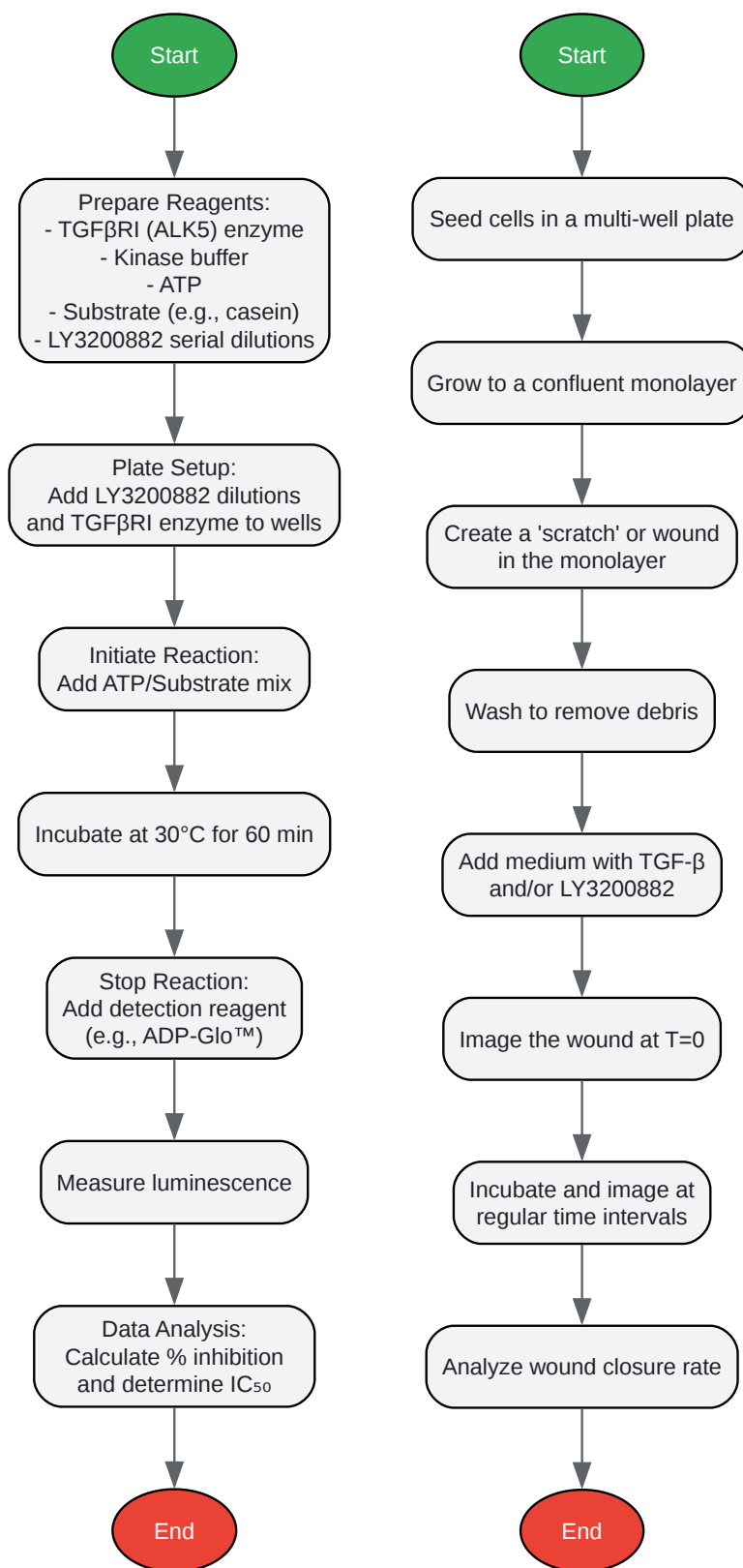
These application notes provide detailed protocols for key in vitro assays to characterize the activity of **LY3200882**, including its inhibitory effect on TGF β RI kinase activity, downstream SMAD phosphorylation, cancer cell migration, and its ability to modulate immune cell responses.

Mechanism of Action

Upon binding of TGF- β ligands, TGF β RI and TGF- β receptor type II (TGF β RII) form a heteromeric complex. The constitutively active TGF β RII kinase then phosphorylates and activates TGF β RI. Activated TGF β RI proceeds to phosphorylate the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a

complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell cycle control, apoptosis, and cellular differentiation. **LY3200882** specifically targets and inhibits the kinase activity of TGF β RI, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.^[5]





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